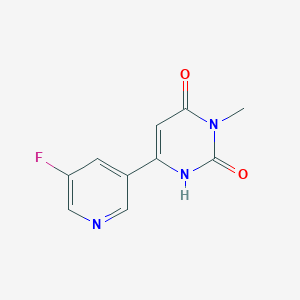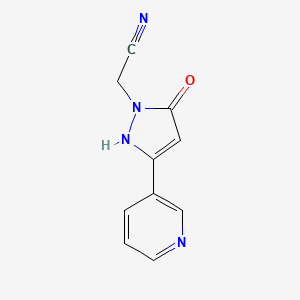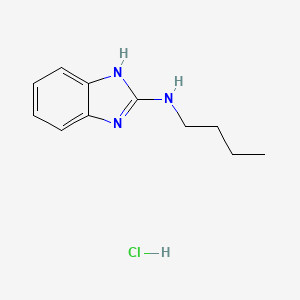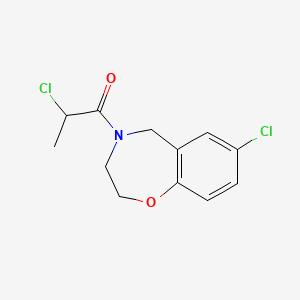
6-(5-Fluoropyridin-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound “(5-fluoropyridin-3-yl)methylamine” is a chemical compound that has gained popularity among scientists conducting research in various fields . It has an empirical formula of C6H7FN2 and a molecular weight of 126.13 .
Molecular Structure Analysis
The molecular structure of “(5-fluoropyridin-3-yl)methylamine” is represented by the SMILES string NCc1cncc(F)c1 . The InChI code is 1S/C6H7FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-fluoropyridin-3-yl)methylamine” include a density of 1.2±0.1 g/cm3, boiling point of 194.6±25.0 °C at 760 mmHg, vapour pressure of 0.4±0.4 mmHg at 25°C, and enthalpy of vaporization of 43.1±3.0 kJ/mol . It also has a flash point of 71.5±23.2 °C, index of refraction of 1.526, molar refractivity of 32.8±0.3 cm3, and a molar volume of 106.9±3.0 cm3 .Scientific Research Applications
Structural Analysis and Comparison
Theoretical Spectral Studies : The compound has been studied for its spectral characteristics, particularly in comparison with related molecules like 5-fluorouracil (5-FU) and tegafur, focusing on molecular electrostatic potential surfaces, polarizability, and hyperpolarizability. These studies help in understanding the selectivity and efficiency of prodrugs based on such structures, indicating its utility in drug design and development (Prasad, Sinha, & Kumar, 2010).
Synthesis and Structural Exploration
Heterocyclic Derivative Synthesis : Novel synthetic routes have been explored for heterocyclic derivatives involving structures similar to the mentioned compound. These syntheses involve creating compounds with potential biological activities, demonstrating the versatility of this chemical backbone in creating diverse bioactive molecules (Ashraf et al., 2019).
Biological Activities and Applications
Antimicrobial and Anticancer Evaluation : Derivatives of tetrahydropyrimidine-diones have been investigated for their antimicrobial and anticancer activities. Studies focus on the synthesis and evaluation of compounds that exhibit moderate to significant activities against various strains of bacteria and cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Vlasov et al., 2022).
Urease Inhibition Studies : Compounds with the tetrahydropyrimidine-dione structure have been assessed for their urease inhibitory activity, offering insights into their potential use in treating diseases related to urease activity. The exploration of these compounds contributes to the development of new inhibitors with enhanced efficacy (Rauf et al., 2010).
Safety and Hazards
The safety information for “(6-fluoropyridin-3-yl)methanamine” includes pictograms GHS05,GHS07 with the signal word “Danger”. The hazard statements include H302,H312,H315,H318,H332,H335. The precautionary statements include P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P310,P312,P330,P332+P313,P362,P363,P403+P233,P405,P501 .
properties
IUPAC Name |
6-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-14-9(15)3-8(13-10(14)16)6-2-7(11)5-12-4-6/h2-5H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHUGUATAXVREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1490370.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)
![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490374.png)
![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1490375.png)
![2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1490377.png)
![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490385.png)
![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1490386.png)
![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490387.png)
![3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1490389.png)
![6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490390.png)

